3,5-dicyclopropyl-1H-pyrazole
CAS No.: 1288339-30-9
Cat. No.: VC0165454
Molecular Formula: C9H12N2
Molecular Weight: 148.209
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1288339-30-9 |
---|---|
Molecular Formula | C9H12N2 |
Molecular Weight | 148.209 |
IUPAC Name | 3,5-dicyclopropyl-1H-pyrazole |
Standard InChI | InChI=1S/C9H12N2/c1-2-6(1)8-5-9(11-10-8)7-3-4-7/h5-7H,1-4H2,(H,10,11) |
Standard InChI Key | IMRIYHZNPLWXAW-UHFFFAOYSA-N |
SMILES | C1CC1C2=CC(=NN2)C3CC3 |
Introduction
Chemical Structure and Properties
Structural Characteristics
3,5-Dicyclopropyl-1H-pyrazole consists of a five-membered pyrazole heterocycle with two cyclopropyl groups attached at positions 3 and 5. The pyrazole core contains two adjacent nitrogen atoms at positions 1 and 2, with the 1-position featuring an N-H bond. The cyclopropyl groups contribute unique steric and electronic properties to the molecule, distinguishing it from other pyrazole derivatives.
Molecular Properties
Based on structural analysis and comparison with related compounds, the following properties can be attributed to 3,5-dicyclopropyl-1H-pyrazole:
Property | Value | Derivation Method |
---|---|---|
Molecular Formula | C9H12N2 | Based on structural analysis |
Molecular Weight | 148.21 g/mol | Calculated from atomic weights |
SMILES Notation | C1CC1C2=CC(=NN2)C3CC3 | Adapted from related compounds |
Structural Classification | Disubstituted pyrazole | Based on core structure |
Hydrogen Bond Donors | 1 (N-H group) | Based on structure |
Hydrogen Bond Acceptors | 2 (N atoms) | Based on structure |
The structure features a planar pyrazole ring with two non-planar cyclopropyl groups, creating a three-dimensional arrangement that influences its chemical behavior and interactions. Compared to the related compound 1-(2-bromoethyl)-3,5-dicyclopropyl-1H-pyrazole (molecular weight 255.15 g/mol), our target compound has a significantly lower molecular weight due to the absence of the bromoethyl substituent.
Synthesis Approaches
General Synthetic Routes
The synthesis of 3,5-dicyclopropyl-1H-pyrazole can be approached through several established methods for pyrazole synthesis, adapted for the specific substitution pattern:
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Condensation of hydrazine with 1,5-dicyclopropyl-1,4-pentadien-3-one
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Cyclization reactions involving cyclopropylacetylene derivatives and diazo compounds
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Modification of existing pyrazole structures through directed functionalization
The most common approach for synthesizing pyrazole derivatives involves the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds. This would likely be adaptable for the synthesis of 3,5-dicyclopropyl-1H-pyrazole using appropriately substituted precursors.
Synthetic Challenges
The synthesis of 3,5-dicyclopropyl-1H-pyrazole presents several challenges:
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Regioselective introduction of cyclopropyl groups
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Potential ring-opening of cyclopropyl groups under harsh reaction conditions
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Purification of the final product from reaction mixtures
These challenges would necessitate careful selection of reaction conditions and potentially the use of protecting groups to achieve the desired product in acceptable yields.
Comparative Analysis with Related Compounds
Structural Comparison
The table below compares 3,5-dicyclopropyl-1H-pyrazole with several structurally related compounds identified in the literature:
The comparative analysis reveals that 3,5-dicyclopropyl-1H-pyrazole serves as a versatile scaffold for further functionalization, particularly at the N1 position. The retention of both cyclopropyl groups in the derivatives suggests structural stability of these moieties within the molecular framework.
Reactivity Patterns
Based on the known chemistry of pyrazoles and the identified derivatives, we can infer the following reactivity patterns for 3,5-dicyclopropyl-1H-pyrazole:
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N-functionalization at the 1-position (as evident in compounds with bromoethyl and pyrrolidin-2-ylmethyl substituents)
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Potential for metalation and subsequent functionalization at the 4-position
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Stability of cyclopropyl groups under standard reaction conditions
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Acidic character of the N-H bond, enabling deprotonation and subsequent reactions
These reactivity patterns are consistent with the observed structural modifications in the related compounds and provide valuable insights for potential synthetic strategies.
Physicochemical Properties
Spectroscopic Properties
Predicted spectroscopic characteristics include:
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NMR Spectroscopy:
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Distinctive signals for cyclopropyl protons (typically 0.5-1.0 ppm)
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Single proton signal for the C4-H of the pyrazole ring (approximately 6.0-6.5 ppm)
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Broad signal for N-H proton (variable position depending on solvent)
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IR Spectroscopy:
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N-H stretching band (approximately 3200-3400 cm⁻¹)
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C=C and C=N stretching bands characteristic of the pyrazole ring (1400-1600 cm⁻¹)
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Cyclopropyl C-H stretching bands (approximately 3000-3100 cm⁻¹)
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These spectroscopic properties would be valuable for identification and characterization of the compound in research settings.
Future Research Directions
Synthetic Development
Future research on 3,5-dicyclopropyl-1H-pyrazole could focus on:
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Optimization of synthetic routes to improve yields and reduce byproducts
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Development of regioselective methodologies for functionalization at specific positions
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Investigation of catalytic methods for introducing cyclopropyl groups directly onto the pyrazole scaffold
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Green chemistry approaches to synthesize the compound with reduced environmental impact
Structure-Activity Relationship Studies
A systematic exploration of structure-activity relationships could involve:
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Synthesis and biological evaluation of a series of N-substituted derivatives
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Comparison of 3,5-dicyclopropyl-1H-pyrazole with other disubstituted pyrazoles to establish structure-activity trends
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Computational studies to predict interactions with potential biological targets
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Investigation of the effect of ring size (comparing cyclopropyl to other cycloalkyl substituents)
These research directions would expand our understanding of this compound class and potentially lead to valuable applications in various fields.
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